Theograndin II

描述

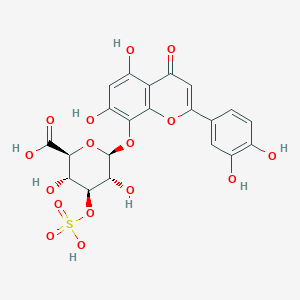

Structure

3D Structure

属性

CAS 编号 |

637004-63-8 |

|---|---|

分子式 |

C21H18O16S |

分子量 |

558.4 g/mol |

IUPAC 名称 |

(2S,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-8-yl]oxy-3,5-dihydroxy-4-sulfooxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H18O16S/c22-7-2-1-6(3-8(7)23)12-5-10(25)13-9(24)4-11(26)16(17(13)34-12)35-21-15(28)18(37-38(31,32)33)14(27)19(36-21)20(29)30/h1-5,14-15,18-19,21-24,26-28H,(H,29,30)(H,31,32,33)/t14-,15+,18-,19-,21+/m0/s1 |

InChI 键 |

ZRZNGKWFMIBYEF-DLSLMLROSA-N |

SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)C(=O)O)O)OS(=O)(=O)O)O)O)O |

手性 SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)OS(=O)(=O)O)O)O)O |

规范 SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)C(=O)O)O)OS(=O)(=O)O)O)O)O |

同义词 |

theograndin II |

产品来源 |

United States |

Objectives of Derivatization:

Improving Bioavailability: Modifying the polarity of theograndin II to enhance its absorption and distribution in biological systems.

Enhancing Bioactivity: Altering functional groups to increase the compound's antioxidant or cytotoxic potency.

Probing Structure-Activity Relationships (SAR): Systematically modifying different parts of the molecule (the flavonoid backbone, the sulfate (B86663) group, the glycoside moiety) to determine which components are essential for its biological effects.

Increasing Analytical Sensitivity: Attaching chromophores, fluorophores, or other tags to improve detection limits in analytical techniques like HPLC or LC-MS. xjtu.edu.cnnih.govnih.gov

Potential Derivatization Reactions:

Modification of the Sulfate (B86663) Group: The sulfate group is a key feature of theograndin II. Strategies could involve its removal (desulfation) or replacement to assess its role in bioactivity. The synthesis of sulfated oligomers of other phenols has been shown to influence both antioxidant and anticoagulant properties, suggesting that this moiety is critical. acs.org

Modification of Hydroxyl Groups: The flavonoid core contains multiple hydroxyl (-OH) groups that can be targeted for reactions like methylation, acetylation, or glycosylation. These changes would alter the molecule's polarity and its ability to act as a hydrogen donor, which is crucial for its antioxidant activity.

Alteration of the Glycosidic Bond: Cleavage or modification of the glucuronide sugar moiety would help determine its importance for solubility and interaction with cellular targets.

Derivatization for Analysis: For sensitive quantification in biological matrices, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) or 4-(N,N-dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole (DBD-COCl) could be employed to tag the molecule, enhancing its ionization efficiency and detection in LC-MS/MS analysis. nih.govmdpi.com

The table below outlines potential derivatization strategies and their research applications.

| Target Moiety | Potential Reaction | Research Application | Rationale/Precedent |

| Sulfate Group | Enzymatic or chemical desulfation. | SAR studies to determine the sulfate's role in bioactivity. | Derivatization of sterol sulfates is a common strategy to probe function. mdpi.com |

| Hydroxyl Groups | Methylation, Acetylation. | Modulate polarity for bioavailability studies; SAR studies on antioxidant capacity. | Chemical derivatization of triterpenoids and other flavonoids is used to enhance HPLC analysis and bioactivity. xjtu.edu.cn |

| Glycoside Moiety | Hydrolysis (deglycosylation). | Determine the role of the sugar in solubility and target interaction. | Derivatization of N-glycans is standard practice for improving LC-MS analysis and understanding function. nih.gov |

| Entire Molecule | Labeling with a fluorescent or charged tag. | Improve sensitivity and selectivity for quantitative analysis in metabolomic studies. | Reagents like 3-NPH are used to derivatize multiple functional groups simultaneously for enhanced LC-MS/MS detection. nih.gov |

By pursuing these parallel tracks of sustainable production and targeted chemical derivatization, the scientific community can unlock the full research potential of this compound, paving the way for a deeper understanding of its mechanisms and potential applications.

Biosynthesis and Metabolic Pathways of Theograndin Ii

General Flavonoid Biosynthesis Precursors and Pathways

Flavonoids are a class of secondary metabolites synthesized in plants through the phenylpropanoid pathway. wikipedia.orgnih.gov The biosynthesis begins with the amino acid phenylalanine, which is converted into 4-coumaroyl-CoA. wikipedia.orgnih.gov This molecule serves as a key precursor and is combined with three molecules of malonyl-CoA in a reaction catalyzed by the enzyme chalcone (B49325) synthase (CHS). nih.govnih.gov This initial step produces the characteristic C6-C3-C6 backbone of flavonoids in the form of a chalcone, which contains two phenyl rings. wikipedia.orgnih.gov

The chalcone then undergoes a conjugate ring-closure, a reaction facilitated by the enzyme chalcone isomerase, to form the three-ringed structure typical of flavanones. wikipedia.org This flavanone (B1672756) core is a central intermediate from which various classes of flavonoids are derived through a series of enzymatic modifications. wikipedia.orgnih.gov The pathway can lead to the production of flavones, flavonols, flavan-3-ols, and anthocyanins, among other polyphenolic compounds. wikipedia.org The synthesis of flavones, the class to which Theograndin II's aglycone (hypolaetin) belongs, involves the introduction of a double bond into the heterocyclic C-ring of the flavanone precursor, a reaction catalyzed by flavone (B191248) synthase. wikipedia.org

Enzymatic Sulfation in Sulfated Flavonoid Biosynthesis

Sulfation is a significant modification of flavonoids, affecting their chemical properties and biological functions. colab.wsresearchgate.net This process is a substitution reaction where a sulfate (B86663) group is transferred to a hydroxyl group on the flavonoid structure. colab.wsresearchgate.net

The enzymatic sulfation of flavonoids is mediated by a family of enzymes known as sulfotransferases (SULTs). colab.wsresearchgate.netnih.gov These enzymes are responsible for catalyzing the transfer of a sulfuryl group from a sulfate donor to an acceptor substrate, such as a flavonoid. frontiersin.org SULTs are found in all domains of life and typically exist as a multi-protein family within an organism. frontiersin.org In plants, these enzymes show specificity for the position of the hydroxyl group on the flavonoid scaffold that gets sulfated. frontiersin.orgacs.org The action of SULTs can alter the water solubility and bioactivity of the parent flavonoid compound. nii.ac.jp

In most organisms, including plants, the universal sulfate donor for sulfotransferase-catalyzed reactions is 3'-phosphoadenosine 5'-phosphosulfate (PAPS). nih.govfrontiersin.orgkaust.edu.sa PAPS is synthesized from ATP and inorganic sulfate in a two-step enzymatic reaction. frontiersin.orgfrontiersin.org First, ATP sulfurylase activates sulfate by converting it to adenosine (B11128) 5'-phosphosulfate (APS); then, APS is phosphorylated to form PAPS. frontiersin.org The SULT enzyme facilitates the transfer of the sulfuryl group from PAPS to the flavonoid's hydroxyl group, releasing 3'-phosphoadenosine 5'-phosphate (PAP) in the process. frontiersin.orgnii.ac.jp

While PAPS is the predominant donor, some bacterial systems utilize PAPS-independent aryl sulfotransferases (ASTs). acs.orgmdpi.comnih.gov These enzymes can transfer a sulfate group from simple phenolic donors, like p-nitrophenyl sulfate (pNPS), to acceptor molecules, offering an alternative mechanism for sulfation. acs.orgmdpi.comnih.gov

The ultimate source of the sulfur atom for the biosynthesis of sulfated natural products, including flavonoids, is inorganic sulfate derived from the sulfur-containing amino acids methionine and cysteine. kaust.edu.satalkingaboutthescience.com Dietary proteins are the primary source of these amino acids. talkingaboutthescience.comeonutrition.co.uk

The metabolic pathway involves the conversion of the essential amino acid methionine to cysteine through the transsulfuration pathway. talkingaboutthescience.comnih.gov Cysteine can then be catabolized through several pathways. nih.gov For sulfation, cysteine undergoes oxidation, a process initiated by the enzyme cysteine dioxygenase, to form cysteinesulfinic acid. talkingaboutthescience.com This is further processed to sulfite (B76179), which is finally oxidized to inorganic sulfate by the enzyme sulfite oxidase. talkingaboutthescience.com This inorganic sulfate is the substrate used to synthesize the activated sulfate donor, PAPS, which is then utilized by sulfotransferases to create sulfated compounds like this compound. kaust.edu.satalkingaboutthescience.comresearchgate.net

Hypothesized Biosynthetic Route to this compound

This compound is a sulfated flavonoid glycoside found in the seeds of Theobroma grandiflorum. ebi.ac.ukresearchgate.net Its structure is specifically the 8-O-β-D-glucuronopyranoside-3''-O-sulfate derivative of the flavone hypolaetin (B1241216). ebi.ac.ukeuropa.eu

The biosynthesis of this compound is hypothesized to begin with the flavonoid aglycone, hypolaetin (5,7,8,3',4'-pentahydroxyflavone). ebi.ac.ukresearchgate.net The first step in its specific biosynthetic route is likely the glycosylation of hypolaetin. This involves the attachment of a glucuronic acid molecule to the hydroxyl group at the C-8 position of the hypolaetin backbone, forming the intermediate hypolaetin-8-O-β-D-glucuronide. researchgate.netresearchgate.net

Following glycosylation, the final step is the sulfation of the attached sugar moiety. A specific sulfotransferase enzyme catalyzes the transfer of a sulfate group from a donor, presumably PAPS, to the 3''-hydroxyl group of the glucuronic acid residue. ebi.ac.ukeuropa.eu This enzymatic reaction yields the final product, this compound. ebi.ac.ukeuropa.eu The co-occurrence of both hypolaetin-8-O-β-D-glucuronide and this compound in T. grandiflorum seeds provides strong evidence for this sequential biosynthetic pathway. researchgate.netresearchgate.net

Glycosylation Steps (8-O-beta-D-glucuronopyranoside formation)

The biosynthesis of this compound involves a crucial glycosylation step, which is a common Phase II metabolic reaction. oup.comtandfonline.com This process entails the enzymatic attachment of a sugar moiety to the flavonoid backbone. In the case of this compound, the core flavonoid structure, a flavone known as either isoscutellarein (B191613) or hypolaetin, undergoes glycosylation at the 8th carbon position. ebi.ac.ukscielo.brresearchgate.net

Specifically, a molecule of D-glucuronic acid is attached via an O-glycosidic bond, resulting in the formation of an 8-O-beta-D-glucuronopyranoside. ebi.ac.uknih.govnih.gov This reaction is catalyzed by a specific type of enzyme known as a glycosyltransferase. These enzymes facilitate the transfer of the glucuronic acid group from an activated donor molecule, such as UDP-glucuronic acid, to the hydroxyl group at the C-8 position of the flavone. This enzymatic process ensures the precise and stereospecific attachment of the sugar, yielding the characteristic beta-configuration of the glycosidic linkage. tandfonline.com

Sulfation Position (3''-O-sulfate)

Following glycosylation, the this compound molecule undergoes another significant modification: sulfation. This is also a Phase II conjugation reaction that increases the water solubility of the compound. oup.comtandfonline.com The sulfation of this compound occurs at a specific position on the glucuronic acid sugar moiety that was previously attached.

Research has identified the sulfate group (–SO₃⁻) as being attached to the hydroxyl group at the 3'' position of the glucuronopyranoside ring. ebi.ac.ukscielo.brresearchgate.netchemspider.com This reaction is catalyzed by a sulfotransferase enzyme, which transfers a sulfonate group from a universal sulfate donor, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS). researchgate.netmdpi.comdiva-portal.org The specificity of the sulfotransferase ensures that sulfation occurs precisely at the 3''-position, completing the unique structure of this compound. researchgate.netmdpi.com

Table 1: Structural Features of this compound

| Feature | Description | Reference |

|---|---|---|

| Flavonoid Backbone | Isoscutellarein (also referred to as Hypolaetin) | ebi.ac.ukscielo.br |

| Glycosylation | 8-O-beta-D-glucuronopyranoside | ebi.ac.uknih.govnih.gov |

| Sulfation | 3''-O-sulfate (on the glucuronide moiety) | ebi.ac.ukscielo.brchemspider.com |

Metabolic Transformations of this compound in Biological Systems

Once ingested, complex polyphenols like this compound are not readily absorbed in their intact form. They undergo significant metabolic transformations, primarily mediated by the vast and enzymatically diverse microbial community residing in the gastrointestinal tract. mdpi.com

Interaction with Intestinal Microbiota

The intestinal microbiota plays a pivotal role in the metabolism of flavonoids. mdpi.comtandfonline.com These microorganisms produce a wide array of enzymes that can break down complex molecules that are otherwise indigestible by human enzymes. tandfonline.com For this compound, the key microbial enzymes are sulfatases and β-glucuronidases. tandfonline.comtandfonline.com

Intestinal bacteria can first utilize sulfatases to hydrolyze the ester bond, cleaving the sulfate group from the 3''-position of the glucuronic acid moiety. mdpi.comtandfonline.com Subsequently, microbial β-glucuronidases can hydrolyze the O-glycosidic bond at the C-8 position. mdpi.comtandfonline.com This enzymatic action effectively removes the entire sugar-sulfate side chain from the flavonoid backbone. mdpi.com

Formation of Bioactive Metabolites

The enzymatic actions of the gut microbiota on this compound lead to the formation of new, smaller compounds, which are often more biologically active than the parent molecule. tandfonline.comfrontiersin.org The primary metabolite formed from the hydrolysis described above is the aglycone, isoscutellarein (hypolaetin). mdpi.commjcce.org.mk

This aglycone can be absorbed into the bloodstream or be further metabolized by the microbiota. Further microbial breakdown can involve the cleavage of the flavonoid's C-ring, leading to the formation of various simple phenolic acids. frontiersin.orgmdpi.com Both the aglycone and these subsequent phenolic acid metabolites are considered bioactive. frontiersin.org this compound itself has demonstrated antioxidant activity and weak cytotoxicity against certain cancer cell lines. nih.govresearchgate.net The metabolites produced through its interaction with gut microbiota may contribute to or possess different biological effects. frontiersin.org

Table 2: Reported In Vitro Biological Activities of this compound

| Activity Type | Assay | Target/Cell Line | Result (IC₅₀) | Reference |

|---|---|---|---|---|

| Antioxidant | DPPH free-radical scavenging | - | 120.2 µM | nih.govresearchgate.net |

| Cytotoxicity | Cytotoxicity Assay | HCT-116 (Human Colon Cancer) | 143 µM | nih.govresearchgate.net |

| Cytotoxicity | Cytotoxicity Assay | SW-480 (Human Colon Cancer) | 125 µM | nih.govresearchgate.net |

Biological Activities and Molecular Mechanisms

Theograndin II has been primarily investigated for its antioxidant and cytotoxic activities. These biological effects are attributed to its specific chemical structure, which allows it to interact with various cellular components and pathways.

Antioxidant Mechanisms of this compound

This compound demonstrates notable antioxidant properties through various mechanisms, including the direct scavenging of free radicals and the neutralization of other reactive oxygen species.

This compound has been shown to possess free-radical scavenging capabilities, as evidenced by the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. nih.govebi.ac.ukncats.io In this assay, this compound exhibited an IC₅₀ value of 120.2 μM, indicating its ability to inhibit 50% of the DPPH free radicals at this concentration. nih.govebi.ac.ukncats.ioresearchgate.net This activity is a key indicator of its potential to counteract oxidative stress. The DPPH assay is a common method used to evaluate the antioxidant capacity of various compounds. pharmakonpress.gr

Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cells. nih.gov The antioxidant activity of compounds like this compound is crucial for neutralizing these harmful species. researchgate.net The chemical structure of flavonoids, such as this compound, allows them to donate electrons to free radicals, thereby neutralizing them and preventing a cascade of oxidative damage. mdpi.com This process is fundamental to protecting biological systems from the detrimental effects of oxidative stress. eyewiki.orgnih.gov

The antioxidant mechanism of flavonoids like this compound in biological systems is rooted in their chemical structure. mdpi.com The presence of hydroxyl groups on the flavonoid skeleton enables the donation of a hydrogen atom to free radicals, which stabilizes the radical and terminates the oxidative chain reaction. mdpi.com Furthermore, some flavonoids can chelate metal ions, which can otherwise catalyze the formation of ROS. The sulfated nature of this compound may also influence its antioxidant activity and interaction with biological membranes and enzymes involved in redox homeostasis. nih.gov

Cellular Activity Profiles of this compound

In addition to its antioxidant effects, this compound has been evaluated for its activity in cellular models, particularly in the context of cancer cell lines.

Cytotoxicity in Cancer Cell Lines (e.g., HCT-116, SW-480)

Research has explored the cytotoxic potential of this compound against human colon cancer cell lines, specifically HCT-116 and SW-480. nih.govebi.ac.ukncats.io

Studies have demonstrated that this compound exhibits weak cytotoxic activity against both HCT-116 and SW-480 human colon cancer cell lines. nih.govebi.ac.ukresearchgate.net The inhibitory concentration 50 (IC₅₀) values, which represent the concentration required to inhibit 50% of cell growth, were determined to be 143 μM for HCT-116 cells and 125 μM for SW-480 cells. nih.govebi.ac.ukncats.io These findings suggest that this compound can reduce the viability and proliferation of these cancer cells in a laboratory setting. nih.govebi.ac.uk

| Cell Line | IC₅₀ (μM) |

| HCT-116 | 143 nih.govebi.ac.ukncats.io |

| SW-480 | 125 nih.govebi.ac.ukncats.io |

Potential Modulatory Effects on Cellular Pathways (Inferred from related compounds)

While direct studies on this compound are limited, research on extracts from its source, Theobroma grandiflorum (cupuaçu), suggests that its constituent polyphenols may influence glucose and lipid metabolism. researchgate.netresearchgate.net The metabolism of these complex flavonoids in the gastrointestinal tract can result in bioactive metabolites that may help regulate glucose and lipid profiles. researchgate.net Disorders in glucose and lipid metabolism are often interconnected and can lead to various metabolic diseases. nih.gove-dmj.orgnih.gov For instance, studies on diabetic animal models have shown that extracts rich in polyphenols, similar to those found in cupuaçu, can improve glucose tolerance and modulate lipid peroxidation. researchgate.net Theaflavins, another class of polyphenols, have been shown to ameliorate lipid metabolism by modulating digestion and absorption, inhibiting lipid synthesis, and promoting lipid oxidation. mdpi.com Phenolic acids, also present in plants, can regulate glycolipid metabolism by enhancing glucose uptake and inhibiting gluconeogenesis. mdpi.com These findings suggest that this compound, as a complex polyphenol, may contribute to similar effects on cellular pathways governing energy metabolism.

The sirtuin family of proteins (SIRT1-SIRT7) are crucial regulators of cellular metabolism, stress response, and aging. nih.govmdpi.com Phytochemicals such as flavonoids have been shown to modulate the activity of sirtuins, particularly SIRT1 and SIRT2. mdpi.com Sirtuins, in turn, can regulate key metabolic processes; for example, SIRT2 can deacetylate enzymes involved in glycolysis and gluconeogenesis, thereby influencing glucose metabolism. nih.gov Given that polyphenols like resveratrol (B1683913) are known activators of the sirtuin pathway, it is plausible that this compound or its metabolites could interact with these pathways. mdpi.com The activation of sirtuins often leads to improved mitochondrial function and protection against metabolic stress, which aligns with the antioxidant properties of flavonoids. nih.gov

The DAF-16 transcription factor, a homolog of the mammalian FOXO family, is a key regulator of longevity, metabolism, and stress resistance in organisms like C. elegans. uniprot.orgnih.govwikipedia.orgfrontiersin.org The insulin/IGF-1 signaling pathway negatively regulates DAF-16; when this pathway's activity is low, DAF-16 moves to the nucleus to activate genes involved in stress defense and lifespan extension. nih.govwikipedia.org Many of these downstream genes are involved in managing oxidative stress. wikipedia.org As an antioxidant compound, this compound's activity is thematically linked to the functions governed by DAF-16. The activation of DAF-16 leads to the induction of detoxification and longevity-promoting genes. oncotarget.com It is inferred that antioxidant polyphenols could potentially influence pathways that converge on DAF-16, thereby contributing to cellular resilience against stress.

This compound's established antioxidant activity suggests it directly participates in mitigating oxidative stress by scavenging free radicals. ncats.iocapes.gov.brnih.gov Beyond direct scavenging, antioxidant compounds can also modulate the body's endogenous oxidative stress response. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to neutralize them. wikipedia.orgbbau.ac.in This imbalance can damage crucial cellular components like lipids, proteins, and DNA. wikipedia.org Cellular defense mechanisms against ROS include antioxidant enzymes. bbau.ac.in Related compounds have been shown to influence the expression and activity of these enzymes. For example, SIRT2, which can be modulated by phytochemicals, plays a role in protecting against oxidative damage by activating transcription factors like FOXO3a, which in turn induces the expression of antioxidants such as manganese superoxide (B77818) dismutase (MnSOD). nih.gov Therefore, it is plausible that this compound not only acts as a direct antioxidant but also supports the cell's own defense systems against oxidative damage.

Enzymatic Interactions and Inhibition Potential

This compound, as a flavonoid, has been the subject of computational studies to predict its interactions with key metabolic enzymes. These in silico methods are crucial in early-stage drug discovery and development to forecast potential drug-drug interactions and to understand the metabolic fate of a compound. mdpi.comnih.gov The primary enzymes of interest are the Cytochrome P450 (CYP) superfamily, which are responsible for the metabolism of a vast majority of clinically used drugs. openanesthesia.orgexamine.com Inhibition of these enzymes can lead to altered drug efficacy or toxicity. openanesthesia.orgdvm360.com

In silico analyses have been conducted to evaluate the potential of this compound to inhibit major Cytochrome P450 isoforms, particularly CYP2C9 and CYP3A4. rsdjournal.orgrsdjournal.org These two enzymes are critical for the metabolism of a significant portion of drugs on the market. medsafe.govt.nzwikipedia.org

A predictive study utilizing platforms such as PreADMET and PASS (Prediction of Activity Spectra for Substances) online analyzed several flavonoids from cupuaçu seeds, including this compound. rsdjournal.orgrsdjournal.org The results from this computational screening indicated that this compound has the potential to inhibit both CYP2C9 and CYP3A4. rsdjournal.orgrsdjournal.org The nature of this inhibition is suggested to be influenced by the compound's molecular structure. Generally, the lipophilic character and binding strength of a molecule determine its potency as a CYP inhibitor. rsdjournal.org

However, the study also noted that glycosylated and sulfated metabolites like this compound, which have lower lipid solubility compared to their non-glycosylated counterparts, are likely to be less potent inhibitors of these enzymes. rsdjournal.org For instance, the antifungal drug ketoconazole (B1673606) is a potent CYP inhibitor due to its high lipid solubility, whereas cimetidine (B194882) is a weaker, reversible inhibitor associated with lower lipid solubility. rsdjournal.org Therefore, while a potential for interaction exists, the in silico models suggest that the inhibition of CYP3A4 and CYP2C9 by this compound may be weak. rsdjournal.org Despite this, even weak inhibition can potentially reduce the metabolic clearance of co-administered drugs, which is a clinically relevant consideration. rsdjournal.org

The predictive analysis generated scores for various biological activities, including the probability of acting as a substrate or inhibitor for metabolic enzymes. rsdjournal.orgamazonaws.com

Table 1: In silico Prediction of this compound Interaction with Cytochrome P450 Enzymes

This table summarizes the predicted inhibitory activity of this compound against key metabolic enzymes based on computational models. The "Probability of Activity (Pa)" value indicates the likelihood of the compound exhibiting the specified activity.

| Compound Name | Target Enzyme | Predicted Activity | Probability of Activity (Pa) | Source |

| This compound | Cytochrome P450 2C9 | Inhibitor | >0.5 | rsdjournal.orgrsdjournal.org |

| This compound | Cytochrome P450 3A4 | Inhibitor | >0.5 | rsdjournal.orgrsdjournal.org |

| This compound | Cytochrome P450 3A | Inhibitor | 0.72 | amazonaws.com |

Analytical Methodologies for Theograndin Ii Research

Extraction and Sample Preparation from Complex Biological Matrices

The initial and most critical step in the analysis of Theograndin II is its extraction from the source material and subsequent sample preparation. chromatographyonline.com This process aims to isolate the analyte from interfering substances, dissolve it in a suitable solvent for analysis, and concentrate it to a detectable level. chromatographyonline.comslideshare.net The choice of extraction method and sample preparation protocol is highly dependent on the nature of the biological matrix. researchgate.netnih.gov

Matrix Selection (e.g., plant tissues, microbial cultures)

Optimization of Extraction Protocols

The efficient extraction of this compound from its matrix is paramount for accurate quantification. Various extraction techniques have been explored to optimize the yield of polyphenolic compounds, including this compound, from cupuaçu seeds. researchgate.net Common methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. slideshare.netnih.govamazonaws.com

In a typical LLE procedure, the analyte is partitioned between two immiscible liquid phases, for example, an aqueous sample and an organic solvent. chromatographyonline.comamazonaws.com SPE, on the other hand, utilizes a solid sorbent to selectively adsorb the analyte from the liquid sample, which can then be eluted with a suitable solvent. chromatographyonline.comamazonaws.com

A study on the extraction of polyphenols from cupuaçu seed by-products compared microwave-assisted extraction (MAE) and high pressure/temperature extraction (HPTE). researchgate.net The optimization of these protocols involved a Box-Behnken factorial design to assess the influence of parameters such as extraction time, solid-to-liquid ratio, and ethanol (B145695) concentration. researchgate.net The results indicated that under optimal conditions, MAE yielded the highest total polyphenol content. researchgate.net For the fractionation of this compound, a common protocol involves the sequential partitioning of a methanol (B129727) extract of ground seeds with hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (BuOH). scribd.com

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental biophysical technique used for the separation, identification, and purification of components within a mixture. nih.govijpsjournal.comexcedr.com The principle of chromatography lies in the differential distribution of analytes between a stationary phase and a mobile phase. nih.govijpsjournal.comegyankosh.ac.in For the analysis of this compound, High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique. scribd.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful chromatographic technique that utilizes high pressure to force a solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase). egyankosh.ac.in This technique allows for the separation and quantification of various compounds based on their interactions with the stationary and mobile phases. egyankosh.ac.in

In the analysis of this compound and other flavonoids from Theobroma grandiflorum, preparative HPLC has been successfully used for their isolation and purification. scribd.com A typical HPLC system for this purpose would include a controller, a tunable absorbance detector, and a C18 column. scribd.com

High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV) detection is a widely used analytical method for the quantification of compounds that absorb UV or visible light. biocompare.comyoutube.comchromatographyonline.com The detector measures the absorbance of the eluate at a specific wavelength as it exits the HPLC column, allowing for the identification and quantification of the analyte. biocompare.comchromatographyonline.com

For the analysis of flavonoids like this compound, a UV detector is set to a wavelength where the compound exhibits maximum absorbance. researchgate.net For instance, in the analysis of other flavonoids, detection wavelengths around 279 nm have been utilized. researchgate.net The selection of the appropriate wavelength is crucial for achieving high sensitivity and selectivity. biocompare.com Variable wavelength detectors, which can measure absorbance at multiple wavelengths, offer greater sensitivity compared to single wavelength detectors. biocompare.com

A study detailing the simultaneous determination of other compounds used a C18 column with a mobile phase consisting of a gradient of water (containing ammonium (B1175870) acetate and acetic acid) and methanol at a specific flow rate. nih.gov The UV detection was performed at different wavelengths for different compounds, highlighting the versatility of this detection method. nih.gov

Table 1: Example of HPLC-UV Operating Parameters

| Parameter | Value |

| Column | C18 |

| Mobile Phase | Acetonitrile:Water (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Temperature | 25 ± 1 °C |

| Detection Wavelength | 200 nm |

This table presents a general example of HPLC-UV parameters and may not be specific to this compound analysis. researchgate.net

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and selective technique used for the analysis of electroactive compounds. lcms.czamuzainc.comantecscientific.com The principle of ECD involves the oxidation or reduction of the analyte at the surface of an electrode as it elutes from the HPLC column. amuzainc.comantecscientific.com This electrochemical reaction generates a current that is directly proportional to the concentration of the analyte. amuzainc.com

HPLC-ECD is particularly useful for detecting phenolic compounds and has been applied to the analysis of various neurotransmitters and other biological compounds. lcms.czamuzainc.comjasco-global.com The sensitivity of ECD can be significantly higher than that of UV detection for certain analytes. jasco-global.com For example, in the analysis of catecholamines, ECD proved to be about 100 times more sensitive than a UV detector. jasco-global.com

The applied potential in ECD is a critical parameter that needs to be optimized for each analyte to ensure selectivity and prevent the detection of interfering compounds. amuzainc.com Different electrode materials, such as glassy carbon, gold, and boron-doped diamond, can be used to optimize the detection of specific analytes. lcms.czlcms.cz While direct application of HPLC-ECD for this compound is not extensively documented, its high sensitivity for phenolic compounds suggests its potential as a valuable analytical tool in future research. amuzainc.comantecscientific.com

Mass Spectrometry-Based Techniques for Identification and Quantification

Mass spectrometry (MS) is a fundamental tool in the analysis of this compound, valued for its high sensitivity and specificity in both identifying and quantifying the compound. nih.gov It works by measuring the mass-to-charge ratio (m/z) of ionized molecules, which allows for the determination of their molecular weight and elemental composition. bioanalysis-zone.com

Liquid chromatography-mass spectrometry (LC-MS) is the premier technique for the analysis of this compound and other highly polar, non-volatile compounds. researchgate.netjfda-online.com This hybrid technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. sigmaaldrich.com In a typical LC-MS workflow, a liquid sample containing this compound is first injected into an LC system. The LC column, often a reversed-phase column, separates this compound from other components in the matrix based on its physicochemical properties. eurl-pesticides.eu

Following separation, the eluent from the LC column is directed into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for this class of compounds, as it is a soft ionization method that can generate intact molecular ions from polar molecules like this compound, typically as a deprotonated molecule [M-H]⁻ in negative ion mode. sigmaaldrich.comeurl-pesticides.eu The mass spectrometer then separates these ions based on their m/z, allowing for highly selective detection and quantification. jfda-online.com The coupling of LC with MS provides a robust platform for analyzing this compound in complex samples, such as extracts from Theobroma grandiflorum seeds. ebi.ac.uk

Tandem mass spectrometry (MS/MS) is an advanced technique that provides detailed structural information about an analyte. nationalmaglab.orgwikipedia.org It involves multiple stages of mass analysis, typically to select a specific ion, fragment it, and then analyze the resulting fragments. nationalmaglab.orgunt.edu This process is invaluable for the structural elucidation of compounds like this compound.

The analysis begins by selecting the deprotonated molecular ion of this compound ([M-H]⁻ at m/z 557.02) in the first mass analyzer (MS1). ebi.ac.uk This selected precursor ion is then directed into a collision cell, where it collides with an inert gas, such as argon or nitrogen, in a process called collision-induced dissociation (CID). unt.eduforensicrti.org The collisions impart energy to the precursor ion, causing it to break apart into smaller, structurally significant product ions. unt.edu These product ions are then analyzed in a second mass analyzer (MS2). forensicrti.org

For this compound, the fragmentation pattern can reveal key structural features. Expected fragmentation would include the loss of the sulfate (B86663) group (SO₃, 80 Da), cleavage of the glycosidic bond to lose the glucuronic acid moiety (176 Da), and further fragmentation of the hypolaetin (B1241216) aglycone backbone. ebi.ac.ukmdpi.com By analyzing the masses of these fragments, researchers can confirm the identity of the aglycone, the sugar, and the position of the sulfate group, thus verifying the structure of this compound. mdpi.comnih.gov

Table 1: Predicted MS/MS Fragmentation Data for this compound in Negative Ion Mode

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Moiety Lost |

| 557.02 | 477.02 | 80 | SO₃ |

| 557.02 | 381.05 | 176 | C₆H₈O₆ (Glucuronic acid) |

| 477.02 | 301.03 | 176 | C₆H₈O₆ (Glucuronic acid) |

| 381.05 | 301.03 | 80 | SO₃ |

| 301.03 | 151.00 | 150 | C₈H₆O₃ (Retro-Diels-Alder) |

| 301.03 | 133.03 | 168 | C₉H₄O₄ |

Note: This table is based on the known structure of this compound and typical fragmentation patterns of sulfated flavonoids. Actual fragmentation may vary depending on instrumental conditions.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. researchgate.net Unlike nominal mass spectrometers that measure mass to the nearest integer, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. bioanalysis-zone.com This capability allows for the determination of a compound's 'exact mass'. bioanalysis-zone.com

This compound has a molecular formula of C₂₁H₁₈O₁₆S. ebi.ac.uk Using the exact masses of the most abundant isotopes of each element, its monoisotopic mass can be calculated with high precision (558.03156 Da). ebi.ac.uk By measuring the exact mass of an analyte with HRMS and comparing it to the calculated theoretical mass, its elemental formula can be confidently confirmed. nih.gov This high degree of accuracy is crucial for distinguishing this compound from other potential isobaric compounds—molecules that have the same nominal mass but different elemental formulas. bioanalysis-zone.com The use of HRMS, often coupled with LC, provides a very high level of confidence in the identification of this compound in complex biological samples. researchgate.net

Spectroscopic and Electrochemical Methods

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. technologynetworks.com It is particularly useful for detecting and quantifying molecules containing chromophores—structural features that absorb light at specific wavelengths. msu.edu this compound, as a flavonoid, possesses a structure rich in conjugated systems of double bonds and aromatic rings, which act as strong chromophores. ebi.ac.ukmsu.edu

When used as a detector in a liquid chromatography system (LC-UV), UV-Vis spectroscopy can monitor the eluent from the column in real-time. As this compound elutes from the LC column, it passes through the detector's flow cell and absorbs UV light. technologynetworks.com Flavonoids typically exhibit two major absorption bands in their UV-Vis spectra. For flavones like hypolaetin (the aglycone of this compound), "Band I" typically appears in the 310-350 nm range and is associated with the cinnamoyl system (B-ring), while "Band II" appears in the 250-290 nm range, corresponding to the benzoyl system (A-ring). msu.edu The presence of these characteristic absorption peaks provides strong evidence for the presence of a flavonoid compound and allows for its quantification.

Colorimetric Assays (e.g., for related biomolecules)

While specific colorimetric assays developed exclusively for the direct quantification of this compound are not prominently documented in current literature, the analysis of this compound and its related biomolecules often employs colorimetric methods. These assays are typically used to assess a particular chemical property, such as antioxidant activity, or to quantify structurally similar compounds.

Silver nanoparticle (AgNPs) based colorimetric sensors have also been developed for the rapid detection of related compounds like caffeine. oup.com This method involves a visible color change in the AgNPs solution upon interaction with the target analyte, which can be observed by the naked eye for semi-quantitative analysis or measured with a UV-vis spectrophotometer for quantitative results. oup.com Such approaches could potentially be adapted for this compound or its derivatives.

Challenges in this compound Analytical Research

The analytical investigation of this compound, a sulfated flavonoid glycoside isolated from the seeds of Theobroma grandiflorum, presents several distinct challenges. ebi.ac.ukresearchgate.net These difficulties stem from its presence at low concentrations in complex natural samples, its potential for degradation during analysis, and interference from the sample matrix.

Trace Level Detection in Biological Matrices

Detecting such low concentrations requires highly sensitive and reliable analytical methods. mdpi.com Often, a pre-concentration step is necessary to bring the analyte to a level detectable by the instrument. mdpi.com Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed for both cleanup and concentration. mdpi.com The inherent complexity of biological samples, which contain numerous endogenous compounds, further complicates detection. mdpi.com Advanced instrumental techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are favored for their high sensitivity and selectivity, which are essential for distinguishing and quantifying trace amounts of target analytes like this compound from background noise. mdpi.comresearchgate.net

Compound Stability During Analysis

The chemical stability of this compound during the analytical process is a critical concern. As a complex flavonoid glycoside with a sulfate group, it is susceptible to degradation under various conditions encountered during sample preparation and analysis. ebi.ac.ukjetir.org Factors such as pH, temperature, light exposure, and the choice of extraction solvents can potentially alter the molecule, leading to inaccurate quantification. jetir.org

For instance, the glycosidic bond and the sulfate ester are liable to hydrolysis under acidic or basic conditions, which might be used during extraction. This would result in the formation of its aglycone, hypolaetin, or a desulfated version of the molecule, compromising the integrity of the analysis. Therefore, developing stability-indicating analytical procedures is crucial. jetir.org This involves forced degradation studies where the compound is intentionally exposed to stress conditions (e.g., acid, base, heat, oxidation, light) to identify potential degradation products and ensure the analytical method can separate them from the intact parent compound. jetir.orgeagleanalytical.com Maintaining detailed records and implementing a change control system for the analytical method are essential to ensure consistent and reliable results over time. jetir.org

Matrix Effects in Quantification

Matrix effects are a significant challenge in the quantitative analysis of this compound, particularly when using sensitive techniques like LC-MS. nih.gov These effects arise from co-extracted endogenous components from the sample matrix (e.g., lipids, salts, and other metabolites from cupuaçu seeds or biological fluids) that can interfere with the ionization of the target analyte in the mass spectrometer's source. researchgate.netchromatographytoday.com

This interference can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which lead to inaccurate and unreliable quantification. chromatographytoday.comwaters.com The extent of matrix effects can vary significantly between different samples and matrices, affecting the reproducibility of the method. chromatographytoday.comeurl-pesticides.eu For example, phospholipids (B1166683) are a common cause of ion suppression in biological matrices like plasma. chromatographytoday.com

To mitigate these effects, several strategies can be employed. These include optimizing sample preparation to remove interfering components, using matrix-matched calibration standards, or employing stable isotope-labeled internal standards that co-elute with the analyte and experience similar matrix effects. researchgate.net Evaluating the matrix effect is a critical part of method validation for any quantitative analysis of this compound in complex samples. researchgate.netnih.gov

Compound Names Mentioned in this Article

Structure Activity Relationships Sar and Chemoinformatic Analysis of Theograndin Ii

Influence of Flavonoid Core Structure on Biological Activities

The aglycone of Theograndin II is hypolaetin (B1241216), a flavone (B191248) with a distinctive 5,7,8,3',4'-pentahydroxy substitution pattern. The biological activity of flavonoids is significantly influenced by the arrangement of hydroxyl (-OH) groups and other structural features on their basic C6-C3-C6 skeleton.

Key structural features of the hypolaetin core that are critical for its biological activity include:

The Catechol Group in the B-ring : The presence of two adjacent hydroxyl groups at the 3' and 4' positions on the B-ring forms a catechol group. This feature is a strong determinant of antioxidant capacity, as it allows for the donation of hydrogen atoms to scavenge free radicals and can chelate metal ions, preventing them from participating in oxidation reactions.

Hydroxylation of the A-ring : this compound possesses a tri-hydroxylated A-ring at positions 5, 7, and 8. The 5- and 7-hydroxyl groups are common in flavonoids and contribute to antioxidant activity. The additional hydroxyl group at the C-8 position is less common and contributes to the specific characteristics of hypolaetin and its derivatives.

The C2-C3 Double Bond and 4-Oxo Group : The conjugation between the C2-C3 double bond and the 4-oxo (carbonyl) group in the C-ring is crucial for electron delocalization across the flavonoid molecule. This extended π-system enhances the stability of the flavonoid radical formed after donating a hydrogen atom, thereby contributing significantly to its radical-scavenging ability.

The combination of these features in the hypolaetin core of this compound provides a strong foundation for its observed antioxidant properties.

Impact of Glycosylation on Activity Profiles

This compound is glycosylated with a β-D-glucuronic acid moiety attached to the hydroxyl group at the C-8 position of the hypolaetin core. Glycosylation is a common modification of flavonoids that profoundly impacts their physicochemical and biological properties. cas.cz

The effects of this specific glycosylation on this compound's activity profile include:

Altered Bioavailability and Solubility : Glycosylation, in general, increases the water solubility of flavonoids, which can enhance their bioavailability compared to the less soluble aglycone. nih.gov The presence of the polar glucuronic acid group, with its carboxyl and hydroxyl groups, significantly improves the solubility of this compound.

Modulation of Antioxidant Activity : While glycosylation enhances solubility, it often reduces the intrinsic antioxidant activity compared to the corresponding aglycone. nih.govnih.gov The sugar moiety can cause steric hindrance, potentially limiting the access of free radicals to the active hydroxyl groups of the flavonoid core. Studies have shown that the antioxidant potency of this compound is lower than that of its aglycone, hypolaetin, and other non-glycosylated flavonoids. nih.govbenthamdirect.com

Interaction with Biological Targets : The glucuronic acid moiety can influence how the molecule interacts with enzymes, receptors, and transporters. Glucuronidation is a major pathway in the metabolism of flavonoids in humans. nih.govtandfonline.com The presence of a glucuronide can affect the molecule's recognition by specific biological systems. For instance, some flavonoid glucuronides have shown distinct inhibitory activities against enzymes like xanthine oxidase and lipoxygenase compared to their aglycones. tandfonline.com

Role of Sulfate (B86663) Moiety in Modulating Biological Effects

A defining feature of this compound is the presence of a sulfate group, making it a member of a less common class of naturally occurring sulfated flavonoids. researchgate.netmdpi.com Sulfation introduces a negatively charged, highly polar group that significantly modulates the molecule's properties. researchgate.net

Key roles of the sulfate moiety include:

Enhanced Water Solubility : Similar to glycosylation, sulfation dramatically increases water solubility. This property is crucial for the transport and distribution of the compound in biological systems and enhances its potential bioavailability. researchgate.net

Interaction with Biological Targets : The negatively charged sulfate group is critical for interactions with biological targets, particularly proteins. researchgate.net This charge can facilitate electrostatic interactions with positively charged amino acid residues in receptor binding sites or enzyme active sites. This mechanism is exemplified by heparin, a highly sulfated polysaccharide, whose anticoagulant activity relies on its negative charges. researchgate.net Sulfated flavonoids have been investigated for various activities, including anticoagulant, anti-inflammatory, and antiviral effects, where the sulfate group is often key to their function. researchgate.netmdpi.comresearchgate.net

Impact on Antioxidant Activity : The substitution of a hydroxyl group with a sulfate ester typically leads to a significant decrease in antioxidant activity as measured by assays like the DPPH free-radical scavenging test. researchgate.net This is because the sulfated hydroxyl group is no longer available to donate a hydrogen atom to neutralize free radicals. This effect is observed in this compound, which shows lower antioxidant activity compared to its non-sulfated counterparts. nih.govbenthamdirect.com

Computational (in silico) toxicology models are valuable tools for predicting the potential adverse effects of chemical compounds. researchgate.net An in silico analysis of compounds from Theobroma grandiflorum, including this compound, has explored their toxicological profiles. The study predicted that this compound has mutagenic potential in the Ames test. nih.gov The authors suggested a possible link between the presence of the sulfate group and this prediction, as the corresponding non-sulfated flavonoids, isoscutellarein (B191613) and hypolaetin derivatives, were predicted to be non-mutagenic. nih.gov However, the same study also predicted that all the tested flavonoids, including this compound, showed carcinogenic potential in rodents. nih.gov It is important to note that these are computational predictions that require experimental validation. nih.gov

Table 1: In silico Toxicity Predictions for this compound and Related Compounds

| Compound | Sulfate Group Present | Predicted Mutagenicity (Ames Test) | Predicted Carcinogenicity (Rodents) |

|---|---|---|---|

| This compound | Yes | Mutagenic | Carcinogenic |

| Theograndin I | Yes | Mutagenic | Carcinogenic |

| Hypolaetin Derivative (non-sulfated) | No | Non-mutagenic | Carcinogenic |

| Isoscutellarein Derivative (non-sulfated) | No | Non-mutagenic | Carcinogenic |

Data sourced from in silico predictions. nih.gov

Comparative SAR Studies with Related Sulfated Flavonoids

Comparing this compound with structurally similar compounds provides valuable SAR insights. A key comparator is Theograndin I, which is also found in Theobroma grandiflorum seeds. benthamdirect.com

This compound vs. Theograndin I : The primary structural difference between these two compounds lies in the B-ring of their flavonoid core. This compound is derived from hypolaetin (3',4'-dihydroxy B-ring), while Theograndin I is derived from isoscutellarein (4'-hydroxy B-ring). Both are 8-O-β-D-glucuronide-3''-O-sulfates. Studies have shown that this compound exhibits stronger antioxidant activity and slightly higher cytotoxicity against human colon cancer cell lines (HCT-116 and SW-480) than Theograndin I. benthamdirect.comresearchgate.net This difference is consistent with the general SAR principle that the catechol (3',4'-dihydroxy) structure in the B-ring enhances biological activity compared to a monohydroxy B-ring. mdpi.com

Sulfated vs. Non-sulfated Flavonoids : When compared to their non-sulfated parent glycosides (hypolaetin 8-O-β-D-glucuronide and isoscutellarein 8-O-β-D-glucuronide), both this compound and I show reduced antioxidant activity. nih.gov This highlights the attenuating effect of the sulfate group on radical scavenging capacity. However, the sulfation provides increased water solubility, which may confer advantages in terms of bioavailability. researchgate.net

Table 2: Comparative Activities of this compound and Related Flavonoids

| Compound | Flavonoid Core | B-Ring Hydroxylation | Modifications | Antioxidant Activity (DPPH IC50 µM) | Cytotoxicity (SW-480 IC50 µM) |

|---|---|---|---|---|---|

| This compound | Hypolaetin | 3',4'-OH | 8-O-glucuronide-3''-sulfate | 120.2 | 125 |

| Theograndin I | Isoscutellarein | 4'-OH | 8-O-glucuronide-3''-sulfate | >120.2 (less active than II) | 164 |

| Hypolaetin 8-O-β-D-glucuronide | Hypolaetin | 3',4'-OH | 8-O-glucuronide | 68.1 | Not Reported |

| Quercetin (B1663063) (aglycone) | Quercetin | 3',4'-OH | None | 39.7 | Not Reported |

Data sourced from activity-guided fractionation studies. nih.govbenthamdirect.com

Chemoinformatics and Computational Approaches for this compound

Chemoinformatics and computational modeling offer powerful methods for predicting the properties and biological activities of natural products like this compound, guiding further experimental research. nih.govmdpi.com

An in silico study evaluated the pharmacokinetic and toxicological potential of several metabolites from cupuaçu seeds, including this compound. The key findings from this chemoinformatic analysis were:

Pharmacokinetics (ADMET) : this compound was predicted to have low human intestinal absorption and low permeability in Caco-2 cells. nih.gov It also showed weak to moderate binding to plasma proteins and weak to moderate distribution across the blood-brain barrier. nih.gov These predictions suggest potential challenges with oral bioavailability, a common issue for complex glycosylated and sulfated compounds.

Toxicity : As mentioned previously, in silico models predicted this compound to be mutagenic and carcinogenic in rodents. nih.gov

Biological Activity Prediction : The same study used PASS (Prediction of Activity Spectra for Substances) online to predict a range of biological activities for this compound, including potential hemostatic, cardioprotective, and antioxidant actions. nih.gov this compound was also predicted to act as a sulfotransferase substrate, which is relevant to its metabolism. nih.gov

While specific molecular docking studies for this compound are not widely reported, this computational technique is frequently used to investigate how flavonoids bind to protein targets such as enzymes and receptors. researchgate.net Such studies could provide valuable hypotheses about the molecular targets of this compound, explaining its observed cytotoxic or other biological effects by modeling its interaction with key proteins involved in disease pathways.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com These studies are instrumental in understanding the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme, at the molecular level. This approach can elucidate the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. mdpi.com

While these methods are widely applied in drug discovery, specific molecular modeling and docking studies for this compound are not extensively detailed in the available scientific literature. However, a 2024 in silico analysis of phenolic compounds from cupuaçu, including this compound, highlighted that the compound's pharmacokinetic and toxicity profiles were not promising, limiting its potential for new drug development. rsdjournal.org The study suggested that the use of molecular modeling could be a valuable future step to potentially transform this compound into a more viable therapeutic candidate. rsdjournal.org Such studies would be essential to identify potential protein targets and understand the structural basis of this compound's biological activities.

Table 1: Potential Applications of Molecular Docking for this compound

| Application Area | Description | Potential Target Examples |

| Antioxidant Activity | Elucidating how this compound interacts with and neutralizes reactive oxygen species or enzymes involved in oxidative stress. | Xanthine Oxidase, NADPH Oxidase |

| Enzyme Inhibition | Predicting the binding affinity and inhibitory mechanism against specific enzymes implicated in disease. | Cyclooxygenases (COX-1/COX-2), Lipoxygenases |

| Pharmacokinetics | Modeling interactions with metabolic enzymes and transporter proteins to understand its absorption, distribution, metabolism, and excretion (ADME) profile. | Cytochrome P450 enzymes, P-glycoprotein |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. ijpsr.com These models are built by correlating physicochemical or structural descriptors of a series of compounds with their experimentally determined activities. slideshare.net For flavonoids, QSAR studies have been employed to predict various biological activities, including antioxidant, anti-inflammatory, and anticancer effects. nih.govresearchgate.net

Metabolite Similarity and Biological Function Prediction

The biological function of a novel or less-studied compound can often be inferred by its structural similarity to well-characterized metabolites. This compound is structurally and functionally related to hypolaetin, as it is the 8-O-beta-D-glucuronopyranoside-3''-O-sulfate derivative of this aglycone. nih.gov

An in silico study performed predictions on the biological activities of several metabolites from Theobroma grandiflorum seeds using the PASS (Prediction of Activity Spectra for Substances) online tool. rsdjournal.org This analysis predicted several potential biological functions for this compound, providing a basis for future experimental validation. rsdjournal.org

Table 2: Predicted Biological Activities of this compound

| Predicted Activity | Probability to be Active (Pa) | Description |

| Hemostatic | >98% | Potential to act as an agent that stops bleeding. |

| Cardioprotective | >98% | Potential to protect the heart from damage. |

| Antioxidant | >98% | Potential to inhibit oxidation and combat oxidative stress. |

| CYP2C9 Inhibitor | Not Specified | Potential to inhibit the Cytochrome P450 2C9 enzyme, affecting drug metabolism. |

| CYP3A4 Inhibitor | Not Specified | Potential to inhibit the Cytochrome P450 3A4 enzyme, a key enzyme in drug metabolism. |

| (Data sourced from an in silico analysis of phenolic compounds from Theobroma grandiflorum) rsdjournal.org |

These predictions suggest that this compound may have a range of pharmacological effects, although these computational findings require confirmation through in vitro and in vivo biological assays. rsdjournal.orgnih.gov

Classification within Sulfur-Containing Compound Databases

The systematic classification of chemical compounds in databases is essential for their identification, characterization, and retrieval of information. As a molecule containing a sulfate group, this compound is categorized within databases that catalogue sulfur-containing compounds. nih.gov Its classification is multifaceted, reflecting its core flavonoid structure, the attached glycoside, and the sulfate functional group.

Major chemical and biological databases provide a hierarchical classification for this compound, which aids in understanding its chemical relationships and predicted biological roles.

Table 3: Database Classification of this compound

| Database | Classification | Key Features |

| PubChem | Glycosyloxyflavone, Monosaccharide sulfate | Highlights its nature as a flavonoid with a sugar moiety and a sulfate group. nih.gov |

| ChEBI | Glucosiduronic acid, Glycosyloxyflavone, Monosaccharide sulfate | Provides a detailed chemical ontology, specifying the type of sugar acid present. nih.gov |

| LOTUS | Natural Product | Classifies it based on its origin as a metabolite found in nature, specifically from Theobroma grandiflorum. nih.gov |

This formal classification is critical for chemoinformatic analyses, allowing researchers to screen large databases for structurally similar compounds or compounds containing specific functional groups, such as the sulfated flavonoids, to identify candidates with potentially similar biological activities.

Synthetic and Semi Synthetic Approaches to Theograndin Ii

Methods for Selective Sulfation of Natural Products

The addition of a sulfate (B86663) group to a specific hydroxyl position on a complex molecule like a flavonoid glycoside is a significant chemical challenge. Sulfated flavonoids are produced naturally via the action of sulfotransferase enzymes, but chemical methods are required for laboratory synthesis. researchgate.netmdpi.com

The most common chemical sulfation methods involve the use of sulfur trioxide (SO₃) complexes to moderate the reactivity of the sulfating agent. researchgate.net

Sulfur Trioxide-Amine/Amide Complexes: Reagents like the sulfur trioxide-pyridine (SO₃·py) or sulfur trioxide-trimethylamine (Me₃N·SO₃) complexes are widely used for the sulfation of hydroxyl groups in carbohydrates, steroids, and flavonoids. researchgate.net The reaction is typically performed in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF). mdpi.com

For Theograndin II, the goal is the selective sulfation of the 3''-hydroxyl group of the glucuronic acid moiety. This would necessitate a multi-step protection-sulfation-deprotection sequence. The other hydroxyl groups on the sugar and the flavonoid aglycone would need to be protected before the sulfation reaction. Following the introduction of the sulfate group, all protecting groups would be removed to yield the final product. The stability of the sulfate ester bond, particularly under acidic or basic deprotection conditions, is a critical consideration. sci-hub.se Alternative approaches include using reagents like sulfamic acid in the presence of a catalyst, which has been used for sulfating other natural products. researchgate.net

Biocatalytic Approaches for this compound Derivatization

Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing unparalleled selectivity and milder reaction conditions, thus avoiding complex protection-deprotection steps. evitachem.com

Enzyme-Catalyzed Transformations

The structural modification of flavonoids using enzymes is a well-established field. nih.govmdpi.com Various enzymes could be harnessed for the synthesis or derivatization of this compound.

Sulfotransferases (SOTs): These enzymes catalyze the transfer of a sulfonate group from a donor, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate. mdpi.comsci-hub.se Plant SOTs often exhibit high regioselectivity for specific hydroxyl positions on the flavonoid scaffold or attached sugars. sci-hub.se A key strategy would be to identify a SOT capable of selectively sulfating the 3''-position of the precursor, hypolaetin (B1241216) 8-O-β-D-glucuronide.

Glycosyltransferases (GTs): These enzymes are responsible for the glycosylation step in nature. sioc-journal.cn Using a specific UDP-glycosyltransferase (UGT) could form the C-8 glycosidic bond between hypolaetin and UDP-glucuronic acid with perfect regio- and stereocontrol.

Other Enzymes for Derivatization: Other classes of enzymes could generate novel analogues of this compound. For instance, a promiscuous halogenase could introduce a halogen atom onto the flavonoid core, a modification known to enhance the bioactivity of natural products. Methyltransferases or acyltransferases could further modify the hydroxyl groups.

| Enzyme Class | Potential Application for this compound | Donor Substrate | Key Advantage |

| Sulfotransferase (SOT) | Regioselective sulfation at the 3''-position. sci-hub.se | PAPS | High regioselectivity, avoids protecting groups. sci-hub.se |

| Glycosyltransferase (GT) | Regio- and stereoselective glycosylation at the C-8 position. sioc-journal.cn | UDP-glucuronic acid | High selectivity and efficiency. sci-hub.se |

| Halogenase | Introduction of halogen atoms to the flavonoid core. | FAD, O₂, halide salt | Creates novel derivatives with potentially enhanced bioactivity. |

| Methyltransferase (OMT) | Methylation of free hydroxyl groups. | S-Adenosyl methionine | Creates novel derivatives. |

Photo-biocatalytic Cascades

A frontier in sustainable synthesis is the combination of photocatalysis and biocatalysis. In these systems, light is used as a "green reagent" to drive chemical transformations, often by regenerating enzyme cofactors or creating reactive intermediates that an enzyme can then act upon.

For this compound derivatization, one could envision a photo-biocatalytic cascade where a photocatalyst, upon light absorption, drives the regeneration of a cofactor (e.g., NAD(P)H or flavins) needed by a redox enzyme. This enzyme could then perform a selective transformation on the this compound scaffold, such as a hydroxylation or reduction, to produce a novel derivative. This approach combines the unique reactivity of photocatalysis with the unmatched selectivity of enzymes.

Total Synthesis Challenges and Advances relevant to Complex Natural Products

The total synthesis of complex natural products like this compound is a formidable task that serves as a benchmark for the capabilities of modern organic synthesis. ebi.ac.uk The prediction of reaction outcomes in such a functionally rich and complex molecular environment remains a significant challenge.

Key challenges include:

Stereochemical Control: The molecule contains multiple chiral centers, particularly in the glucuronic acid moiety, which must be installed with the correct relative and absolute stereochemistry.

Protecting Group Chemistry: The numerous hydroxyl groups necessitate a complex and orthogonal protecting group strategy to differentiate them for selective reactions (glycosylation, sulfation). This often leads to long, inefficient synthetic routes. ebi.ac.uk

Sensitive Functional Groups: The glycosidic bond is susceptible to cleavage under acidic conditions, while the sulfate ester can be labile. The synthetic route must be planned to accommodate the stability of these groups. sci-hub.se

Advances in synthetic methodology, such as the development of novel catalytic reactions and a deeper understanding of biosynthetic pathways, continue to push the boundaries of what is possible in total synthesis.

Retrosynthetic Analysis for Complex Glycosides

Retrosynthesis is a logical process for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials.

A plausible retrosynthetic analysis of this compound would involve the following key disconnections:

Sulfation: The first disconnection would be the removal of the sulfate group from the 3''-hydroxyl position, leading to the precursor hypolaetin 8-O-β-D-glucuronide . This simplifies the target by removing the labile sulfate ester.

Glycosidic Bond: The next logical disconnection is the C-O glycosidic bond at the C-8 position. This breaks the molecule into two key fragments: the aglycone hypolaetin and a suitably protected D-glucuronic acid derivative (the glycosyl donor).

Flavonoid Aglycone: The hypolaetin core can be further disconnected using established strategies for flavonoid synthesis, such as the Baker-Venkataraman rearrangement or the Algar-Flynn-Oyamada (AFO) reaction. sioc-journal.cn This would break the heterocyclic C-ring, leading to simpler phenolic precursors like a substituted acetophenone (B1666503) and a benzaldehyde (B42025) derivative.

This step-wise deconstruction provides a logical roadmap, highlighting the key bond formations and the necessary building blocks required for a potential total synthesis.

Stereoselective Synthesis Considerations

The chemical synthesis of a flavonoid O-glycoside such as this compound requires the formation of a glycosidic bond between the flavonoid aglycone, hypolaetin, and a glucuronic acid donor. The primary challenge in this process is controlling the stereochemistry at the anomeric center of the sugar to selectively form the desired β-glycoside, as found in the natural product. nih.gov The reactivity of the different hydroxyl groups on the flavonoid nucleus also necessitates strategies for regioselective glycosylation. tandfonline.com

Several methods have been developed to address the stereoselective synthesis of flavonoid O-glycosides. The outcome of glycosylation reactions is influenced by multiple factors, including the nature of the protecting groups on the glycosyl donor, the choice of promoter or catalyst, and the reaction conditions. frontiersin.orgacs.org For instance, the use of a participating protecting group at the C-2 position of the sugar donor, such as an acetyl or benzoyl group, typically favors the formation of 1,2-trans-glycosides (β-glycosides for glucose and glucuronic acid derivatives) through the formation of a stable dioxolanylium-ion intermediate. tandfonline.com

Conversely, achieving 1,2-cis-glycosylation is often more challenging. tandfonline.com Different strategies have been explored, including the use of N-phthalimido-protected donors which can favor the formation of 1,2-cis products. tandfonline.com Phase transfer catalysis (PTC) has emerged as a mild and efficient method for the glycosylation of protected quercetin (B1663063), demonstrating that the choice of catalyst and reaction system can steer the stereochemical outcome. tandfonline.com The Mitsunobu reaction is another powerful tool, which has been used for the stereoselective glycosylation of flavonoids with unprotected pyranoses, often proceeding via an SN2 mechanism to yield 1,2-trans products with high selectivity. researchgate.netresearchgate.net The stereochemical control in these reactions can be solvent-dependent, with different mechanisms (SN1 vs. SN2) dominating in different media. researchgate.net

The table below summarizes key strategies and their outcomes in the stereoselective synthesis of flavonoid glycosides, which are instructive for a potential synthesis of this compound.

| Glycosylation Method | Donor/Acceptor System | Catalyst/Conditions | Stereochemical Outcome | Reference |

| Phase Transfer Catalysis (PTC) | N-acetyl-protected 2-amino-2-deoxy-d-glucose chloride with 7,4'-di-O-benzylquercetin | Tetrabutylammonium bromide / 0.15 M aq. K2CO3/chloroform | 1,2-trans-glycoside (68% yield) | tandfonline.com |

| Phase Transfer Catalysis (PTC) | N-phthalimido-protected bromide donor with protected quercetin | Tetrabutylammonium bromide / 0.15 M aq. K2CO3/chloroform | Predominantly 1,2-cis-glycoside | tandfonline.com |

| Mitsunobu Reaction | Unprotected pyranoses with various flavonoids | DIAD/PPh3 in dioxane | Exclusively 1,2-trans-glycosides | researchgate.netresearchgate.net |

| Glycosyl Trifluoroacetimidate | Glycosyl trifluoroacetimidates with 7-OH flavonoid derivatives | BF3·Et2O | Effective coupling | acs.org |

These examples highlight the sophisticated chemical strategies required to control stereoselectivity in flavonoid glycosylation, a critical step in the total synthesis of this compound.

Merging Enzymatic and Synthetic Chemistry

Chemoenzymatic synthesis, which combines the strengths of chemical synthesis and biocatalysis, offers an elegant and efficient alternative for constructing complex molecules like this compound. acs.orgmdpi.com Enzymes can provide unparalleled regio- and stereoselectivity under mild reaction conditions, often circumventing the need for laborious protection and deprotection steps common in traditional organic synthesis. acs.orgmdpi.com

For a target like this compound, a chemoenzymatic route could involve two key enzymatic steps: glycosylation and sulfation.

Enzymatic Glycosylation: The formation of the β-glucuronide linkage at the C-8 hydroxyl group of hypolaetin could be achieved using glycosyltransferases (GTs) or engineered glycosidases. GTs are enzymes that catalyze the transfer of a sugar moiety from an activated donor, such as a UDP-sugar, to an acceptor molecule with high specificity. sioc-journal.cn While isolating and using GTs can be complex, glycosidases, which normally hydrolyze glycosidic bonds, can be used in reverse or in a transglycosylation mode to form these linkages. nih.govcapes.gov.br By carefully selecting the enzyme and reaction conditions (e.g., using activated glycosyl donors and high concentrations of the acceptor), specific flavonoid glycosides can be prepared. nih.gov For example, various glycosidases have been shown to glycosylate (+)-catechin at different positions with varying yields. nih.gov

Enzymatic Sulfation: The final step in a chemoenzymatic synthesis of this compound would be the regioselective sulfation of the 3''-hydroxyl group of the glucuronide moiety. In humans, this reaction is catalyzed by sulfotransferases (SULTs), which use 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. nih.govnih.gov However, PAPS is expensive and unstable, making its use in preparative scale synthesis impractical. mdpi.comnih.gov

A significant advancement has been the discovery and application of bacterial aryl sulfotransferases (ASTs) that are PAPS-independent. mdpi.comacs.org These enzymes can transfer a sulfate group from simple, stable, and inexpensive donors like p-nitrophenyl sulfate (pNPS) to a wide range of phenolic acceptors, including flavonoids and their metabolites. mdpi.comnih.govacs.org ASTs from bacteria like Desulfitobacterium hafniense have been successfully used to synthesize various sulfated flavonoids and phenolic acids. mdpi.comacs.orgacs.orgmdpi.com These enzymatic reactions are often highly regioselective, a significant advantage over chemical sulfation methods which typically yield complex mixtures of products requiring tedious purification. jst.go.jpnih.gov For instance, the enzymatic sulfation of quercetin using an AST from a human intestinal bacterium preferentially yielded 3,3'-disulfate and 3,3',7-trisulfate derivatives, demonstrating the specific nature of the biocatalyst. jst.go.jp

The table below outlines examples of enzymatic approaches to the modification of flavonoids, illustrating the potential for a chemoenzymatic synthesis of this compound.

| Enzymatic Step | Enzyme Type | Substrate(s) | Key Findings | Reference |

| Glycosylation | Glycosidases | (+)-Catechin and p-nitrophenyl glycosides | Regioselective glycosylation at positions 5, 7, and 4' depending on the enzyme. | nih.gov |

| Malonylation | Lipase from Candida antarctica | Flavonoid glycosides and dibenzylmalonate | Regioselective acylation of the glycoside, followed by chemical debenzylation. | acs.org |

| Sulfation | Human Sulfotransferases (hSULTs) | Catechin, Eriodictyol | hSULT1A1 and hSULT1A3 catalyze flavonoid sulfation. | nih.gov |

| Sulfation | Arylsulfotransferase (AST) from D. hafniense | Quercetin, Luteolin, Phenolic acids | Efficient sulfation using p-NPS as a donor; regioselective. | mdpi.comacs.orgnih.gov |

| Sulfation | Arylsulfotransferase from human intestinal bacteria | Quercetin and p-NPS | Forms specific di- and tri-sulfated products. | jst.go.jp |

By strategically combining chemical synthesis of the hypolaetin aglycone with highly selective enzymatic glycosylation and sulfation steps, a practical and efficient route to this compound can be envisioned. This chemoenzymatic approach leverages the best of both worlds: the flexibility of chemical synthesis and the precision of biological catalysts. frontiersin.org

Future Research Directions and Academic Significance

Elucidating Full Biosynthetic Pathway and Associated Enzymes of Theograndin II

The biosynthesis of this compound involves a series of enzymatic reactions, including glycosylation and sulfation. nih.gov The core structure, hypolaetin (B1241216), undergoes glycosylation to form a glucuronide, which is then sulfated. ebi.ac.uk The enzymes responsible for these precise modifications in Theobroma grandiflorum are yet to be fully characterized.

Future research should focus on identifying and characterizing the specific glycosyltransferases (GTs) and sulfotransferases (SOTs) involved in the biosynthesis of this compound. nih.govnih.gov Cytosolic sulfotransferases, which utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as a sulfate (B86663) donor, are known to catalyze the sulfation of flavonoids. nih.govresearchgate.net Unraveling the complete biosynthetic pathway will provide a deeper understanding of how this complex molecule is assembled in the plant.

Table 1: Potential Enzymes in this compound Biosynthesis

| Enzyme Class | Putative Function | Research Focus |